molecular formula C11H12O3 B8584256 p-Methoxybenzyl acrylate

p-Methoxybenzyl acrylate

Cat. No. B8584256
M. Wt: 192.21 g/mol
InChI Key: AFPXDYIIIOZTIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-Methoxybenzyl acrylate is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality p-Methoxybenzyl acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Methoxybenzyl acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(4-methoxyphenyl)methyl prop-2-enoate

InChI

InChI=1S/C11H12O3/c1-3-11(12)14-8-9-4-6-10(13-2)7-5-9/h3-7H,1,8H2,2H3

InChI Key

AFPXDYIIIOZTIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)C=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(E)-3-[2-n-Butyl-1-[(2-chlorophenyl)methyl]-4-hydroxymethyl-1H-imidazol-5-yl]-2-(2-thienyl)methyl-2-propenoic acid, prepared as in Example 19, is esterified with 4-methoxy-benzyl alcohol to give the p-methoxybenzyl propenoate. The 4-hydroxymethyl group in acetone is oxidized using an acidic aqueous solution containing chromic acid (Jones' reagent) and the ester is hydrolyzed using 10% sodium hydroxide to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

(E)-3-[2-n-Butyl-1-[(2-chlorophenyl)methyl]-4-hydroxymethyl-1H-imidazol-5-yl]-2-benzyl-2-propenoic acid, prepared as in Example 28, is esterified with p-methoxy-benzyl alcohol to give the p-methoxybenzyl propenoate. The 4-hydroxymethyl group is oxidized using Jones reagent in acetone and the ester is hydrolized using 10% sodium hydroxide to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.